(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride
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Overview
Description
®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The spirocyclic framework imparts unique chemical and biological properties, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of N-Boc-4-piperidone as a starting material. The process includes a Wittig reaction to form N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is then reduced using sodium borohydride, and the Boc protecting group is removed using hydrochloric acid-ethyl acetate to yield the target compound .
Industrial Production Methods
Industrial production methods for ®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride are designed to be economically efficient and scalable. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique chemical and physical properties
Mechanism of Action
The mechanism of action of ®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high specificity, modulating the activity of the target protein. This can lead to various biological effects, depending on the nature of the target and the context of its activity .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[3.5]nonane derivatives: These compounds share a similar spirocyclic framework and have been studied for their potential as sigma receptor ligands.
Diazabicyclo[4.3.0]nonane derivatives: These compounds also exhibit spirocyclic structures and have been evaluated for their biological activities.
Uniqueness
®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride is unique due to the presence of both nitrogen and oxygen atoms in its spirocyclic ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further study and potential therapeutic applications.
Properties
Molecular Formula |
C8H16ClNO |
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Molecular Weight |
177.67 g/mol |
IUPAC Name |
(5R)-5-methyl-7-oxa-2-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-4-10-3-2-8(7)5-9-6-8;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
BKLFMGGCMJWVTO-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@H]1COCCC12CNC2.Cl |
Canonical SMILES |
CC1COCCC12CNC2.Cl |
Origin of Product |
United States |
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